molecular formula C6H9N3O B13498457 {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol

Cat. No.: B13498457
M. Wt: 139.16 g/mol
InChI Key: JHVHBOSLWJNDIQ-UHFFFAOYSA-N
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Description

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an azide compound, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-ylmethanol

InChI

InChI=1S/C6H9N3O/c10-4-5-6-2-1-3-9(6)8-7-5/h10H,1-4H2

InChI Key

JHVHBOSLWJNDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)CO

Origin of Product

United States

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